molecular formula C7H5FNNaO2 B13920428 Sodium 4-fluoro-6-methylpicolinate

Sodium 4-fluoro-6-methylpicolinate

Cat. No.: B13920428
M. Wt: 177.11 g/mol
InChI Key: MKTJPALIMPPHOO-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-6-methylpicolinate is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-fluoro-6-methylpicolinate typically involves the fluorination of 6-methylpicolinic acid. One common method is the use of Selectfluor, a widely used electrophilic fluorinating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired fluorinated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions. The scalability of the reaction and the availability of fluorinating agents like Selectfluor make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-fluoro-6-methylpicolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Sodium 4-fluoro-6-methylpicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-fluoro-6-methylpicolinate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Sodium 4-fluoro-6-methylpicolinate is unique due to the specific positioning of both the fluorine and methyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C7H5FNNaO2

Molecular Weight

177.11 g/mol

IUPAC Name

sodium;4-fluoro-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO2.Na/c1-4-2-5(8)3-6(9-4)7(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1

InChI Key

MKTJPALIMPPHOO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)[O-])F.[Na+]

Origin of Product

United States

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